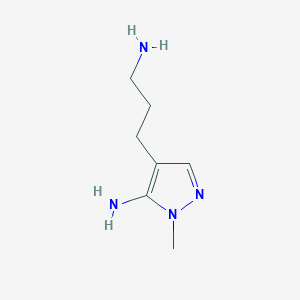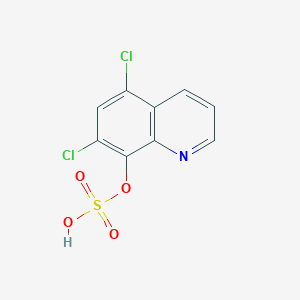
2-Methoxy-4-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-methylcyclohexanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexanamine, featuring a methoxy group at the 2-position and a methyl group at the 4-position on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylcyclohexanamine typically involves the alkylation of cyclohexanamine derivatives. One common method is the reaction of 2-methoxycyclohexanone with methylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-4-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the electrophile used.
科学的研究の応用
2-Methoxy-4-methylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of amine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanamine: The parent compound without the methoxy and methyl groups.
2-Methoxycyclohexanamine: Lacks the methyl group at the 4-position.
4-Methylcyclohexanamine: Lacks the methoxy group at the 2-position.
Uniqueness
2-Methoxy-4-methylcyclohexanamine is unique due to the presence of both the methoxy and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-methoxy-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-7(9)8(5-6)10-2/h6-8H,3-5,9H2,1-2H3 |
InChIキー |
WOHPSVLZIMCZRX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)

![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
